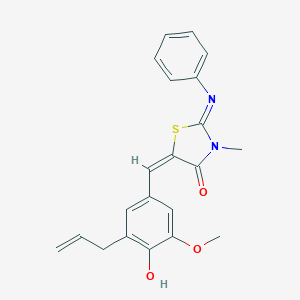![molecular formula C19H15N3O2S B298671 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298671.png)
5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of dihydropyrimidine and has a unique chemical structure that makes it a promising candidate for various biological and pharmacological activities.
作用机制
The mechanism of action of 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also modulate the activity of neurotransmitters in the brain, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. It may also have neuroprotective effects and could be useful in treating neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its unique chemical structure, which makes it a promising candidate for various biological and pharmacological activities. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments and interpret results.
未来方向
There are several future directions for research on 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of research is to investigate its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to explore its potential use in cancer therapy, particularly in combination with other drugs. Additionally, more research is needed to fully understand the mechanism of action and to optimize the synthesis method for larger-scale production.
Conclusion:
In conclusion, 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a promising compound with potential applications in drug discovery and development. Its unique chemical structure and potential biological and pharmacological activities make it a promising candidate for further research. While there are still limitations and areas that require further investigation, the future looks bright for this compound and its potential to improve human health.
合成方法
The synthesis of 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 9-ethylcarbazole-3-carbaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. This method yields a pure and stable form of the compound, which is suitable for further research and development.
科学研究应用
The unique chemical structure of 5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione makes it a promising candidate for various biological and pharmacological activities. The compound has shown potential in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. It has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
产品名称 |
5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
分子式 |
C19H15N3O2S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
5-[(9-ethylcarbazol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H15N3O2S/c1-2-22-15-6-4-3-5-12(15)13-9-11(7-8-16(13)22)10-14-17(23)20-19(25)21-18(14)24/h3-10H,2H2,1H3,(H2,20,21,23,24,25) |
InChI 键 |
WKQFTJMVRFLWJU-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)C4=CC=CC=C41 |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298591.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B298599.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)
![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)